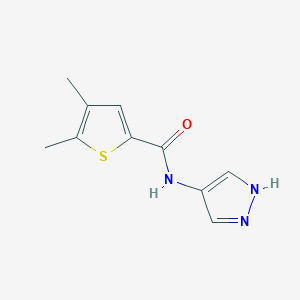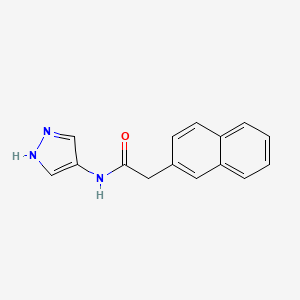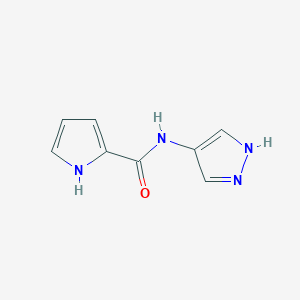![molecular formula C15H14ClFN2O B7542132 3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide](/img/structure/B7542132.png)
3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamides and is a derivative of 2-chloro-6-fluorobenzylamine.
Mecanismo De Acción
3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide exerts its therapeutic effects through the inhibition of various enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of DNA polymerase, RNA polymerase, and topoisomerase. 3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide also inhibits the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, 3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide also has some limitations, such as its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide. One potential area of study is the development of new derivatives of 3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide that have improved pharmacological properties. Another potential direction is the investigation of the potential use of 3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the safety and efficacy of 3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide in humans.
Métodos De Síntesis
The synthesis of 3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide involves the reaction of 2-chloro-6-fluorobenzylamine with formaldehyde and benzamide. The reaction is carried out under specific conditions of temperature and pressure, and the resulting product is purified through various techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide has been widely studied for its potential therapeutic applications in various fields of medicine. It has been shown to have antibacterial, antifungal, and antiviral properties. 3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
3-[[(2-chloro-6-fluorophenyl)methylamino]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c16-13-5-2-6-14(17)12(13)9-19-8-10-3-1-4-11(7-10)15(18)20/h1-7,19H,8-9H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEXCUITHOOAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)CNCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7542065.png)








![N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7542136.png)

